N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
Description
N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine and pyridine moiety
Properties
Molecular Formula |
C16H18F3N5 |
|---|---|
Molecular Weight |
337.34 g/mol |
IUPAC Name |
N-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H18F3N5/c1-23(14-4-2-3-7-20-14)12-5-8-24(9-6-12)15-10-13(16(17,18)19)21-11-22-15/h2-4,7,10-12H,5-6,8-9H2,1H3 |
InChI Key |
OWRXEVYSSFQTSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as trifluoromethyl-substituted aldehydes and amines.
Piperidine Ring Formation: The piperidine ring is often formed via cyclization reactions involving suitable amine precursors.
Coupling Reactions: The pyrimidine and piperidine rings are then coupled using reagents like EDC (1.2 equiv), HOPO (0.1 equiv), MeCN, EtOH, and H2O.
Final Assembly: The final compound is assembled by linking the pyridine moiety to the previously formed intermediate through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing novel pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studying receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent modulator of biological pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
- 4-Amino-2-(trifluoromethyl)pyridine
- BLU-667 (拉西替尼)
Uniqueness
N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine is unique due to its specific trifluoromethyl substitution on the pyrimidine ring, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug design and other applications where such properties are desirable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
